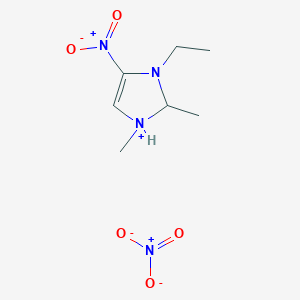![molecular formula C16H14N2O3 B14224792 Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]- CAS No. 502422-37-9](/img/structure/B14224792.png)
Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]- is a heterocyclic compound that features a pyridine ring fused with an oxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]- typically involves the reaction of 3,5-dimethoxybenzaldehyde with 2-cyanothioacetamide to form a chalcone intermediate. This intermediate is then treated with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to yield the desired pyridine derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, involving standard organic synthesis techniques and equipment .
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Wissenschaftliche Forschungsanwendungen
Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thienopyridine Compounds: These compounds share a similar pyridine scaffold and have been studied for their biological activities.
1H-pyrrolo[2,3-b]pyridine Derivatives: These derivatives are known for their potent activities against fibroblast growth factor receptors.
Uniqueness
Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]- is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyridine ring with an oxazole ring makes it a versatile compound in various scientific research applications .
Eigenschaften
CAS-Nummer |
502422-37-9 |
|---|---|
Molekularformel |
C16H14N2O3 |
Molekulargewicht |
282.29 g/mol |
IUPAC-Name |
2-(3,5-dimethoxyphenyl)-4-pyridin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C16H14N2O3/c1-19-12-7-11(8-13(9-12)20-2)16-18-15(10-21-16)14-5-3-4-6-17-14/h3-10H,1-2H3 |
InChI-Schlüssel |
LPMYOKHUPLYHGH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)C2=NC(=CO2)C3=CC=CC=N3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Furancarboxamide, 5-nitro-N-[3-(phenylmethoxy)phenyl]-](/img/structure/B14224719.png)
![1H-Indole, 3-[[4-(3-fluorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14224729.png)

![2-[(1R)-1-aminoundecyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B14224743.png)


![Acetamide, N-[(1R,2R)-2-[methyl(phenylmethyl)amino]cyclohexyl]-](/img/structure/B14224765.png)

![6-[(4S)-4-[(2S)-butan-2-yl]-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14224773.png)


![4-Ethyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14224784.png)


